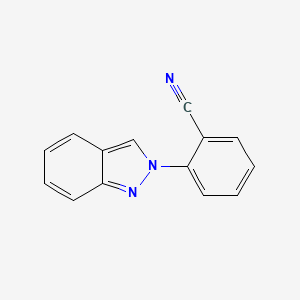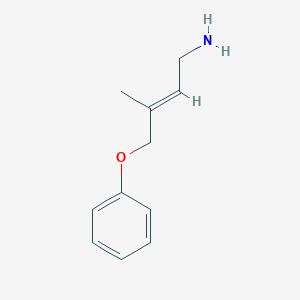
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) typically involves multi-step organic reactions. One possible route could be:
Formation of the Butenyl Group: Starting with a suitable butene derivative, such as 2-butene, the butenyl group can be introduced through a halogenation reaction followed by amination.
Introduction of the Methyl Group: The methyl group can be added via alkylation reactions using reagents like methyl iodide.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, phenols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) may have applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis for the production of more complex molecules.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals, polymers, or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Buten-1-amine,3-methyl-4-methoxy-: Similar structure but with a methoxy group instead of a phenoxy group.
2-Buten-1-amine,3-methyl-4-ethoxy-: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness
The presence of the phenoxy group in 2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) may impart unique chemical and physical properties, such as increased hydrophobicity or specific interactions with biological targets, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(E)-3-methyl-4-phenoxybut-2-en-1-amine |
InChI |
InChI=1S/C11H15NO/c1-10(7-8-12)9-13-11-5-3-2-4-6-11/h2-7H,8-9,12H2,1H3/b10-7+ |
Clé InChI |
BHADIMVYFCENKN-JXMROGBWSA-N |
SMILES isomérique |
C/C(=C\CN)/COC1=CC=CC=C1 |
SMILES canonique |
CC(=CCN)COC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane](/img/structure/B13783257.png)
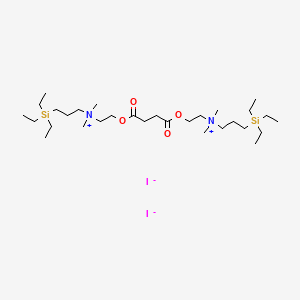
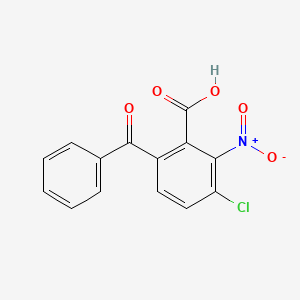
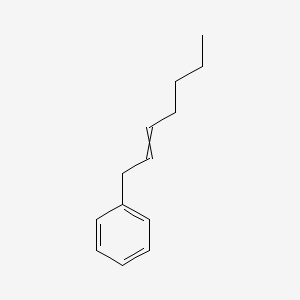
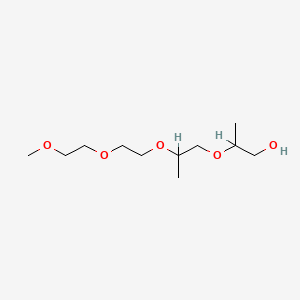
![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
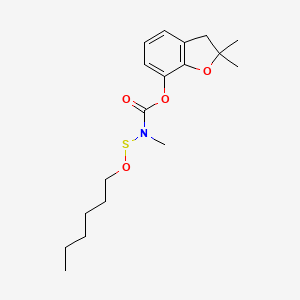
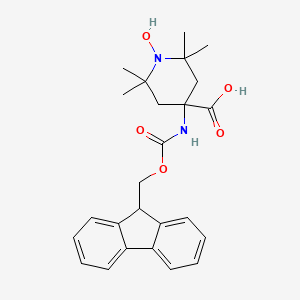
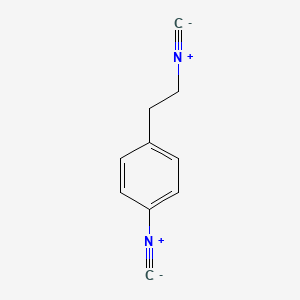
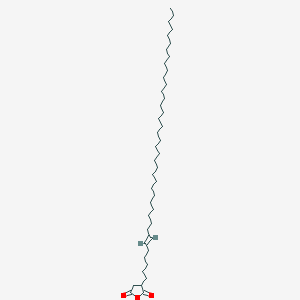
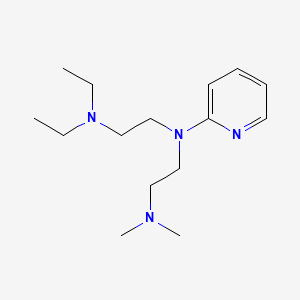
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
